4,5-Dihydro-2,4-benzoxazepin-3(1H)-one
Overview
Description
4,5-Dihydro-2,4-benzoxazepin-3(1H)-one (DBX-1) is a heterocyclic compound with a wide range of uses in the scientific and medical fields. It is an important precursor for the synthesis of a variety of drugs, and is currently being studied for its potential applications in the fields of cancer treatment and neurodegenerative diseases. DBX-1 is an interesting compound due to its ability to interact with a variety of biochemical and physiological processes, and its potential for use in drug design and development.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one and related compounds can be synthesized through various methods. For example, the preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion to 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds have been reported (Huckle, Lockhart, & Wright, 1972). Additionally, the synthesis of 4,5-dihydro-2,4-benzoxazepin-3(1H)ones from o-aminomethylbeiizyl alcohols has been described, showcasing the chemical behavior of these heterocyclic ring systems (Pifferi, Fontanella, Occelli, & Monguzzi, 1972).
Chemical Behavior and Analysis : Research on the proton magnetic resonance spectra of 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones has provided insights into the chemical structure and properties of these compounds. These studies have been instrumental in distinguishing between isomeric benzoxazepin-ones (Sidhu, Thyagarajan, & Bhalerao, 1966).
Application in Drug Discovery
Polymer-Assisted Synthesis : A novel approach in drug discovery involves the polymer-assisted solution-phase synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones. This method uses polymer-bound reagents and scavengers to simplify the synthesis process, highlighting its potential in generating large sets of screening compounds for pharmaceutical research (Carreras, Scherkenbeck, & Paulitz, 2005).
Novel Scaffolds for Drug Design : The development of novel scaffolds, such as 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], from ortho-hydroxyacetophenone and N-benzylpiperidone, represents a significant advancement in drug design. This scaffold has been identified as a key intermediate for combinatorial synthesis of drug-like molecules, demonstrating its potential in the pharmaceutical industry (Willand et al., 2004).
Analytical and Structural Studies
- NMR Spectra and Conformational Analysis : DetailedNMR studies have been conducted on 2,3-dihydro-[1,5]benzoxazepin-4(5H)-one derivatives, providing valuable information about their conformational properties. These studies are crucial for understanding the structural characteristics of these compounds, which can impact their potential applications in various scientific fields (Ott, Hiegemann, & Duddeck, 1991).
properties
IUPAC Name |
4,5-dihydro-1H-2,4-benzoxazepin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALWJBPYOSUVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618519 | |
Record name | 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-2,4-benzoxazepin-3(1H)-one | |
CAS RN |
39976-24-4 | |
Record name | 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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